N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include information on the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used in this analysis can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
1. Anti-Inflammatory Activity
- A study by K. Sunder & Jayapal Maleraju (2013) synthesized derivatives of a similar compound and tested them for anti-inflammatory activity. Some derivatives showed significant anti-inflammatory activity.
2. Anticancer Properties
- Research by I. Yushyn et al. (2022) discussed the design of drug-like small molecules with anticancer properties, incorporating a similar structure to the compound .
3. Structural Characterization and Synthesis
- A study by B. Kariuki et al. (2021) involved the synthesis and structural characterization of similar compounds, providing insights into their molecular structures through single crystal diffraction.
4. Antimicrobial Activity
- Research by B. A. Baviskar et al. (2013) synthesized derivatives for testing antimicrobial activity against various bacteria and fungi.
5. Computational and Pharmacological Evaluation
- M. Faheem's 2018 study (Faheem, 2018) focused on the computational and pharmacological potential of similar compounds, including assessments of toxicity, tumor inhibition, and anti-inflammatory actions.
6. Antibacterial Activity Against Specific Bacteria
- C. N. Tien et al. (2016) (Tien et al., 2016) and A. Demirbaş et al. (2010) (Demirbaş et al., 2010) both synthesized derivatives with a focus on their antibacterial activity.
7. Pharmacological Properties on the Central Nervous System
- The work of A. Maliszewska-Guz et al. (2005) investigated the effect of similar compounds on the central nervous system in mice.
Safety And Hazards
This involves examining the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal practices.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
I hope this general information is helpful. If you have a specific question about a different compound or a specific type of analysis, feel free to ask!
properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29FN6O3S2/c1-22-7-5-8-25(17-22)39-30(19-35-31(41)20-43-26-9-3-2-4-10-26)36-37-33(39)45-21-32(42)40-28(23-12-14-24(34)15-13-23)18-27(38-40)29-11-6-16-44-29/h2-17,28H,18-21H2,1H3,(H,35,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAAPYPLBUTQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)COC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29FN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
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